molecular formula C10H11Cl2N B3161886 N-cyclopropylmethyl-2,6-dichloroaniline CAS No. 87425-12-5

N-cyclopropylmethyl-2,6-dichloroaniline

Cat. No. B3161886
CAS RN: 87425-12-5
M. Wt: 216.1 g/mol
InChI Key: RGJRUSMZHLEKSQ-UHFFFAOYSA-N
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Patent
US04393077

Procedure details

58.4 grams of N-cyclopropylcarbonyl-2,6-dichloroaniline was dissolved in 550 ml of anhydrous tetrahydrofuran under a nitrogen atmosphere in a 2 liter 3-necked flask. The mixture was cooled in an ice bath to 4° C. To this mixture was added 389 ml of 0.9 M-diboronhexahydride in anhydrous tetrahydrofuran over a period of one hour and ten minutes while maintaining a temperature of less than 5° C. After addition was complete, the solution was allowed to warm to room temperature and stirred for one hour. The solution was then heated to reflux and reflux was maintained overnight. The solution was then cooled in an ice bath and 225 ml 6 N aqueous hydrogen chloride was added. This mixture was then evaporated in vacuo to remove the tetrahydrofuran. The resultant liquid and solid residue was diluted with 500 ml of water and cooled in an ice bath. 75 g of sodium hydroxide in 300 ml of water was then added. The mixture was then extracted with ether and the ether extract was washed twice with 500 ml of water, 250 ml of saturated saline solution and dried over sodium sulfate. The resultant mixture was then filtered and the filtrate was evaporated in vacuo. The resultant oil was dissolved in 100 ml of methanol and acidified with 250 ml of methanol/hydrogen chloride and then evaporated in vacuo at 35°-40° C. The resultant oil residue was dissolved in 250 ml of isopropanol and a crystalline precipitate formed. The reaction yielded 33.0 g of white solid N-cyclopropyl methyl-2,6-dichloroaniline having a melting point of 149°-158° C.
Name
N-cyclopropyl methyl-2,6-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:6][C:7]2[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=2[Cl:14])=O)[CH2:3][CH2:2]1.Cl.C1(N(C)C2C(Cl)=CC=CC=2Cl)CC1>O1CCCC1>[CH:1]1([CH2:4][NH:6][C:7]2[C:8]([Cl:14])=[CH:9][CH:10]=[CH:11][C:12]=2[Cl:13])[CH2:2][CH2:3]1

Inputs

Step One
Name
N-cyclopropyl methyl-2,6-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N(C1=C(C=CC=C1Cl)Cl)C
Step Two
Name
Quantity
58.4 g
Type
reactant
Smiles
C1(CC1)C(=O)NC1=C(C=CC=C1Cl)Cl
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
225 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ten minutes while maintaining a temperature of less than 5° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
This mixture was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
The resultant liquid and solid residue was diluted with 500 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
75 g of sodium hydroxide in 300 ml of water was then added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
was washed twice with 500 ml of water, 250 ml of saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The resultant mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was dissolved in 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo at 35°-40° C
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil residue was dissolved in 250 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
a crystalline precipitate formed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CNC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.